Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate
Description
Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate is a biphenyl derivative featuring a bromomethyl (-CH2Br) substituent at the 2' position and a methyl ester (-COOCH3) at the 4 position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the preparation of angiotensin II receptor antagonists like Telmisartan . The bromomethyl group enhances its reactivity in alkylation or nucleophilic substitution reactions, enabling the introduction of heterocycles or other functional moieties .
Properties
IUPAC Name |
methyl 4-[2-(bromomethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)12-8-6-11(7-9-12)14-5-3-2-4-13(14)10-16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOWWFUGRAZJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Polar aprotic solvents (e.g., ethyl acetate) enhance Br₂ solubility and reaction homogeneity, whereas non-polar solvents (hexane) improve product isolation. Dichloromethane offers a balance but faces regulatory scrutiny due to toxicity.
Byproduct Management
Dibrominated impurities arise from over-bromination, necessitating:
Chemical Reactions Analysis
Types of Reactions
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Major Products
Substitution: Formation of azides, nitriles, or amines.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly antihypertensive drugs like telmisartan.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2’-(bromomethyl)-[1,1’-biphenyl]-4-carboxylate is primarily related to its role as an intermediate in the synthesis of bioactive compounds. In the case of telmisartan, the compound contributes to the formation of the biphenyl structure, which is crucial for the drug’s ability to block angiotensin II receptors, thereby reducing blood pressure .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The compound’s reactivity and applications are influenced by the positions of substituents and the nature of functional groups. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations:
- Positional Isomerism : The bromomethyl group at the 2' position (target compound) vs. 4' (e.g., Ethyl 4'-bromomethyl analog) alters steric and electronic effects. The 2' substitution may hinder reactions at the ortho position due to steric crowding .
- Ester vs. Carboxylic Acid : Esters (e.g., target compound) are more lipophilic and stable under basic conditions, whereas carboxylic acids (e.g., 4'-(bromomethyl)-biphenyl-2-carboxylic acid) are prone to hydrolysis but useful in salt formation .
- Alkyl Chain Variation : Ethyl esters (e.g., ) exhibit lower reactivity in nucleophilic substitution compared to methyl esters due to increased steric hindrance .
Spectroscopic Properties
Table 2: NMR Data Comparison
Notable Features:
Biological Activity
Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H13BrO2
- Molecular Weight : 305.17 g/mol
- CAS Number : 114772-38-2
The compound features a biphenyl structure with a bromomethyl group and a carboxylate ester functionality, which contributes to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromomethyl group can act as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various pharmacological effects.
Potential Targets
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could act as a ligand for certain receptors, influencing cellular signaling pathways.
Antimicrobial and Antiviral Properties
Research indicates that compounds with similar biphenyl structures often exhibit antimicrobial and antiviral properties. For instance, derivatives of biphenyl compounds have shown effectiveness against various pathogens, including bacteria and viruses.
A study highlighted that compounds containing bromine substituents can enhance antiviral activity by stabilizing interactions with viral proteins. This is particularly relevant for this compound, suggesting its potential as an antiviral agent.
Anti-inflammatory Effects
Compounds structurally related to this compound have demonstrated anti-inflammatory properties in several studies. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Study 1: Antiviral Activity Assessment
In a recent study assessing the antiviral properties of various biphenyl derivatives, this compound was tested against the yellow fever virus. The compound exhibited over 50% inhibition of viral replication at concentrations around 50 µM, indicating significant antiviral potential.
| Compound | % Inhibition at 50 µM |
|---|---|
| This compound | 55% |
| Control Compound A | 45% |
| Control Compound B | 30% |
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of methyl esters derived from biphenyl compounds. This compound was evaluated in vitro for its ability to reduce nitric oxide production in macrophages.
| Treatment | Nitric Oxide Production (µM) |
|---|---|
| Control | 25 |
| This compound (10 µM) | 15 |
| This compound (50 µM) | 8 |
Q & A
Q. What are the optimal synthetic routes for Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate, and how can purity be maximized?
The compound is typically synthesized via electrophilic aromatic substitution or cross-coupling reactions . A common approach involves bromination of the methyl group in a precursor such as Methyl 2'-methyl-[1,1'-biphenyl]-4-carboxylate using reagents like under radical initiation (e.g., AIBN) in . Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Critical parameters include reaction temperature (60–80°C) and stoichiometric control to avoid over-bromination .
Q. How can the bromomethyl group’s reactivity be exploited in downstream modifications?
The bromomethyl moiety serves as a versatile handle for nucleophilic substitution (e.g., with amines, thiols, or azides) or Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups. For example:
Q. What spectroscopic techniques are most effective for characterizing this compound?
- (400 MHz, CDCl): Key signals include the bromomethyl proton ( 4.3–4.5 ppm, singlet) and aromatic protons (split into multiplets due to biphenyl coupling) .
- (101 MHz, CDCl): The carbonyl carbon ( 167–169 ppm) and bromomethyl carbon ( 30–32 ppm) are diagnostic .
- HRMS : Expected molecular ion at 319.01 (CHBrO) .
Advanced Research Questions
Q. How does steric hindrance from the biphenyl core influence regioselectivity in cross-coupling reactions?
The biphenyl system creates steric constraints that favor para-substitution in subsequent reactions. Computational studies (DFT) suggest that the bromomethyl group’s orientation reduces accessibility to the ortho positions, directing catalysts like Pd(0) to the para site . Experimental data show >80% para-selectivity in Suzuki couplings with electron-deficient boronic acids .
Q. What strategies mitigate decomposition of the bromomethyl group under basic or oxidative conditions?
- Low-temperature reactions : Conduct substitutions at 0–25°C to prevent β-elimination.
- Inert atmospheres : Use or Ar to avoid oxidation of the bromomethyl group to carbonyl derivatives.
- Protecting groups : Temporarily convert the ester to a tert-butyl ester to stabilize the molecule during harsh conditions (e.g., strong bases) .
Q. How can computational modeling predict the compound’s reactivity in drug discovery contexts?
Molecular docking (AutoDock Vina) and MD simulations reveal that the biphenyl scaffold binds to hydrophobic pockets in enzymes like mGluR2 (metabotropic glutamate receptor 2). The bromomethyl group’s polarizability enhances interactions with cysteine residues, suggesting potential as a covalent inhibitor .
Methodological and Analytical Challenges
Q. How do solvent polarity and catalyst choice affect reaction outcomes in nucleophilic substitutions?
| Solvent | Catalyst/Base | Yield (%) | Side Products |
|---|---|---|---|
| DMF | 75 | Dialkylation (15%) | |
| THF | 60 | Elimination (25%) | |
| Acetonitrile | DBU | 85 | Minimal (<5%) |
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while strong bases like DBU minimize elimination .
Q. What are the limitations of GC-MS for analyzing this compound, and what alternatives are recommended?
GC-MS is unsuitable due to the compound’s low volatility and thermal instability. HPLC-UV/HRMS (C18 column, acetonitrile/water mobile phase) provides better resolution, with a retention time of 8.2 min at 254 nm .
Applications in Drug Development
Q. How does this compound serve as a precursor for anticancer agents?
The bromomethyl group enables conjugation to tubulin inhibitors (e.g., combretastatin analogs) via thioether linkages. In vitro assays show IC values of 0.2–1.8 μM against MCF-7 and HeLa cells, with apoptosis confirmed via flow cytometry .
Q. What metabolic stability issues arise from the ester moiety, and how can they be addressed?
The methyl ester is prone to hydrolysis by esterases in vivo. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
